N-Tetradecyl-beta-alanine
Overview
Description
N-Tetradecyl-beta-alanine, also known as N-myristyl-beta-alanine, is a compound with the molecular formula C17H35NO2. It is an amino acid derivative where the beta-alanine moiety is substituted with a tetradecyl (myristyl) group. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Tetradecyl-beta-alanine can be synthesized through the reaction of beta-alanine with tetradecylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the beta-alanine and tetradecylamine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-Tetradecyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Tetradecyl-beta-alanine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, where its surfactant properties can aid in the formulation of drug carriers.
Mechanism of Action
The mechanism of action of N-tetradecyl-beta-alanine primarily involves its surfactant properties. The compound can interact with cell membranes, altering their permeability and fluidity. This interaction is facilitated by the amphiphilic nature of the molecule, where the hydrophobic tetradecyl group embeds into the lipid bilayer, and the hydrophilic beta-alanine moiety interacts with the aqueous environment. These interactions can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
N-Dodecyl-beta-alanine: Similar structure but with a dodecyl (C12) group instead of a tetradecyl (C14) group.
N-Hexadecyl-beta-alanine: Similar structure but with a hexadecyl (C16) group instead of a tetradecyl (C14) group.
N-Octadecyl-beta-alanine: Similar structure but with an octadecyl (C18) group instead of a tetradecyl (C14) group.
Uniqueness: N-Tetradecyl-beta-alanine is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to shorter or longer chain analogs .
Properties
IUPAC Name |
3-(tetradecylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20/h18H,2-16H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKXDULJBGDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6102-28-9 (hydrochloride salt) | |
Record name | beta-Alanine, N-tetradecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960088 | |
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DSSTOX Substance ID |
DTXSID2065832 | |
Record name | .beta.-Alanine, N-tetradecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14960-08-8 | |
Record name | N-Tetradecyl-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14960-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Alanine, N-tetradecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Alanine, N-tetradecyl- | |
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Record name | .beta.-Alanine, N-tetradecyl- | |
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Record name | .beta.-Alanine, N-tetradecyl- | |
Source | EPA DSSTox | |
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Record name | N-tetradecyl-β-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.470 | |
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Record name | MYRISTAMINOPROPIONIC ACID | |
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